molecular formula C33H48N4O2 B5178413 N-[4-[2-[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide

N-[4-[2-[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide

Cat. No.: B5178413
M. Wt: 532.8 g/mol
InChI Key: OOBIYIDCPLELEN-UHFFFAOYSA-N
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Description

N-[4-[2-[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and piperidine moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the core aromatic structure, followed by the introduction of piperidine groups through nucleophilic substitution reactions. Common reagents used in these reactions include piperidine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., piperidine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-[2-[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-[2-[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[2-[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide: shares structural similarities with other piperidine-containing compounds and aromatic amides.

    This compound: is unique due to its specific substitution pattern and the presence of multiple piperidine groups.

Uniqueness

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[2-[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]propan-2-yl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48N4O2/c1-23-17-27(18-24(2)31(23)34-29(38)21-36-13-9-7-10-14-36)33(5,6)28-19-25(3)32(26(4)20-28)35-30(39)22-37-15-11-8-12-16-37/h17-20H,7-16,21-22H2,1-6H3,(H,34,38)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBIYIDCPLELEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CN2CCCCC2)C)C(C)(C)C3=CC(=C(C(=C3)C)NC(=O)CN4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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